molecular formula C18H15N3O4 B4407175 4-nitrobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate

4-nitrobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate

Cat. No. B4407175
M. Wt: 337.3 g/mol
InChI Key: QZXNCGLOTLKMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitrobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate is a synthetic compound that has been widely used in scientific research. It is a quinoxaline derivative that has been shown to have a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.

Mechanism of Action

The mechanism of action of 4-nitrobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate is not fully understood, but it is believed to work by inhibiting various signaling pathways in cells. It has been shown to inhibit the MAPK/ERK pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. It has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. Additionally, it has been shown to have antiviral effects by inhibiting viral replication.

Advantages and Limitations for Lab Experiments

One advantage of using 4-nitrobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate in lab experiments is its diverse biological activities, which make it useful for studying various cellular processes. Additionally, it is relatively easy to synthesize and purify, which makes it accessible to researchers. One limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-nitrobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate. One direction is to further investigate its mechanism of action, which could lead to the development of more targeted therapies. Another direction is to investigate its potential as a treatment for viral infections, such as COVID-19. Additionally, it could be used in combination with other drugs to enhance its antitumor or anti-inflammatory effects.

Scientific Research Applications

4-nitrobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate has been used extensively in scientific research due to its diverse biological activities. It has been shown to have antitumor effects in various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antiviral effects against herpes simplex virus type 1.

properties

IUPAC Name

(4-nitrophenyl)methyl 2,3-dimethylquinoxaline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-11-12(2)20-17-9-14(5-8-16(17)19-11)18(22)25-10-13-3-6-15(7-4-13)21(23)24/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXNCGLOTLKMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.